Ethyl 3-[(2-furylmethyl)amino]propanoate
Overview
Description
Introduction Ethyl 3-[(2-furylmethyl)amino]propanoate is a chemical compound studied in various contexts such as synthesis methods, molecular structure, and chemical properties. Although specific research directly focusing on this exact compound is limited, insights can be drawn from studies on similar ethyl propanoate derivatives and related structures.
Synthesis Analysis Ethyl 3-[(2-furylmethyl)amino]propanoate, similar to other ethyl propanoate derivatives, can be synthesized through methods involving the condensation and reduction reactions. For instance, ethyl 3-(3-aminophenyl)propanoate is produced via a Knoevenagel condensation and alkylidene reduction, showcasing a typical pathway that might be adapted for the synthesis of related compounds (Nagel, Radau, & Link, 2011).
Molecular Structure Analysis The molecular structure of related compounds, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, reveals characteristics like planarity and molecular conformation, which are crucial for understanding the physical and chemical behaviors of these molecules. Structural determinations are often made using X-ray diffraction techniques (Gupta, Sharma, Dinesh, & Rajnikant, 2007).
Chemical Reactions and Properties Chemical properties, including reactivity and interaction with other substances, can be inferred from studies on similar compounds. For example, the synthesis and reactions of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates provide insights into the types of chemical interactions and transformations that ethyl 3-[(2-furylmethyl)amino]propanoate might undergo (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Physical Properties Analysis The physical properties such as polymorphism, solubility, and melting points can be essential for the practical application of the compound. Studies on polymorphic forms of similar compounds highlight the importance of these properties in the development of pharmaceutical formulations (Vogt, Williams, Johnson, & Copley, 2013).
Scientific Research Applications
Environmental Toxicology and Pharmacology
Ethylmercury-containing compounds, including ethyl-based compounds similar to Ethyl 3-[(2-furylmethyl)amino]propanoate, have been shown to cross the blood-brain barrier (BBB), indicating potential neurotoxicity risks. These findings suggest a need for caution in the use of ethyl-based compounds in medical and industrial applications due to their ability to accumulate in the brain and potentially cause harm (Kern, Geier, Homme, & Geier, 2019).
Journal of Hazardous Materials
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied, revealing the aerobic biodegradation pathways and microbial involvement in the process. This research highlights the environmental impact and degradation mechanisms of ethyl-based ethers, which could be relevant for understanding the environmental behavior of Ethyl 3-[(2-furylmethyl)amino]propanoate (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Applied Microbiology and Biotechnology
Research into branched aldehydes, which are key flavor compounds in foods, provides insight into the biochemical production and breakdown pathways of these compounds from amino acids. The relevance of such studies to Ethyl 3-[(2-furylmethyl)amino]propanoate could be in understanding its potential formation or degradation in food products and its impact on flavor and safety (Smit, Engels, & Smit, 2009).
Environmental Chemistry Letters
The review on ethyl carbamate in foods and beverages addresses the toxicological concerns of ethyl esters, including carcinogenicity and genotoxicity. These considerations are crucial for evaluating the safety of Ethyl 3-[(2-furylmethyl)amino]propanoate in any potential food or beverage applications (Weber & Sharypov, 2009).
Frontiers in Plant Science
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, beyond being an ethylene precursor, hints at the complex biochemical interactions and potential biotechnological applications of ethyl-based compounds in agricultural and plant sciences (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
ethyl 3-(furan-2-ylmethylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWYCUOEHDOVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371355 | |
Record name | Ethyl 3-[(2-furylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-furylmethyl)amino]propanoate | |
CAS RN |
175203-83-5 | |
Record name | N-(2-Furanylmethyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2-furylmethyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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